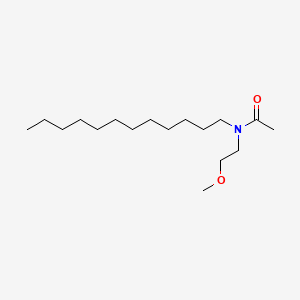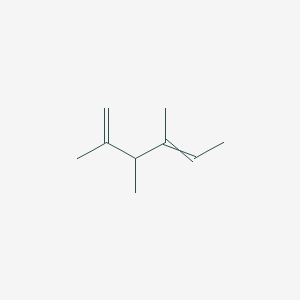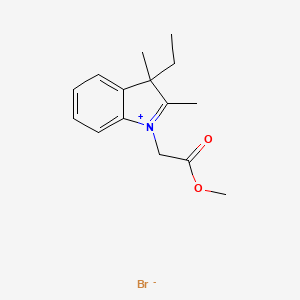
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide is a synthetic organic compound with a molecular formula of C10H14BrNO2 . This compound belongs to the class of indolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide typically involves the reaction of 3-ethyl-2,3-dimethylindole with 2-bromoacetyl methoxyacetate under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the formation of the indolium salt. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important intermediates in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
3-Ethyl-1-(2-methoxy-2-oxoethyl)-2,3-dimethyl-3H-indol-1-ium bromide can be compared with other indolium salts, such as:
1-Methyl-2,3-dimethylindolium bromide: Similar in structure but lacks the ethyl and methoxy-oxoethyl groups.
3-Ethyl-2,3-dimethylindolium chloride: Similar but contains a chloride ion instead of a bromide ion.
1-Ethyl-2,3-dimethylindolium iodide: Similar but contains an iodide ion instead of a bromide ion.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
137196-02-2 |
|---|---|
Molecular Formula |
C15H20BrNO2 |
Molecular Weight |
326.23 g/mol |
IUPAC Name |
methyl 2-(3-ethyl-2,3-dimethylindol-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C15H20NO2.BrH/c1-5-15(3)11(2)16(10-14(17)18-4)13-9-7-6-8-12(13)15;/h6-9H,5,10H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
APLLSDJESDCYPH-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(C(=[N+](C2=CC=CC=C21)CC(=O)OC)C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


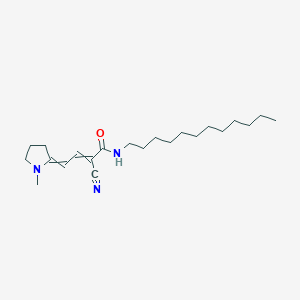
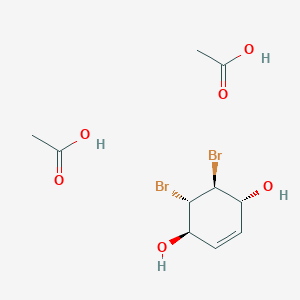
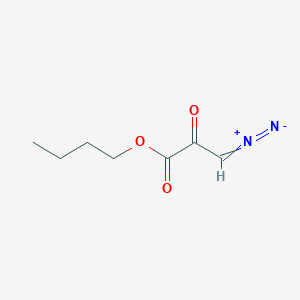

![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
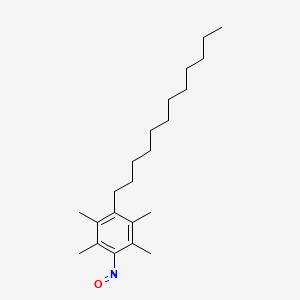
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)
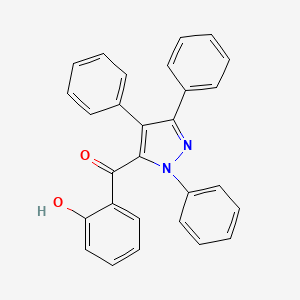


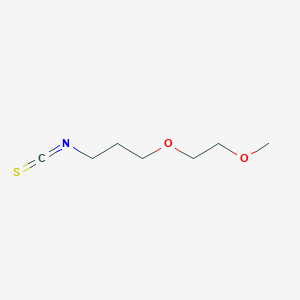
![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
